molecular formula C24H24O5 B4965128 (4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone

(4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone

Cat. No. B4965128
M. Wt: 392.4 g/mol
InChI Key: ZKSSPIUEARSEDL-UHFFFAOYSA-N
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Description

(4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone, also known as BAY 11-7082, is a synthetic compound that has been extensively studied for its anti-inflammatory and anti-cancer properties. It was first synthesized in 2001 by researchers at Bayer AG, Germany.

Mechanism of Action

(4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residues in the subunits of the NF-κB complex, thereby preventing its translocation to the nucleus and subsequent activation of target genes. This mechanism of action is distinct from other NF-κB inhibitors, such as proteasome inhibitors and kinase inhibitors, which target upstream signaling pathways.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in response to lipopolysaccharide (LPS) or other inflammatory stimuli. This compound 11-7082 has also been shown to induce apoptosis and inhibit proliferation in cancer cells, including breast, prostate, and colon cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of (4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone 11-7082 is its specificity towards NF-κB inhibition, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, its covalent modification of cysteine residues can also lead to off-target effects and potential toxicity. Moreover, the use of this compound 11-7082 in in vivo studies is limited by its poor solubility and bioavailability.

Future Directions

For the research on (4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone 11-7082 include the development of more potent and selective NF-κB inhibitors with improved pharmacokinetic properties. The identification of biomarkers that can predict the response to NF-κB inhibitors in cancer patients is also an area of active investigation. In addition, the role of NF-κB in other diseases, such as neurodegenerative disorders and metabolic disorders, is an area of growing interest.

Synthesis Methods

The synthesis of (4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone 11-7082 involves several steps, starting with the reaction of 3-methoxyphenol with epichlorohydrin to produce 3-(2,3-epoxypropoxy)anisole. This intermediate is then reacted with ethylene glycol to form 2-(2-(3-methoxyphenoxy)ethoxy)ethanol. The final step involves the reaction of 2-(2-(3-methoxyphenoxy)ethoxy)ethanol with 4-(phenyl)benzoyl chloride in the presence of a base to yield this compound 11-7082.

Scientific Research Applications

(4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}phenyl)(phenyl)methanone 11-7082 has been widely used in scientific research for its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation, immune response, and cell survival. NF-κB is activated in response to a variety of stimuli, including cytokines, bacterial and viral infections, and oxidative stress. Overactivation of NF-κB has been implicated in the pathogenesis of various diseases, including cancer, inflammatory bowel disease, rheumatoid arthritis, and Alzheimer's disease.

properties

IUPAC Name

[4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c1-26-22-8-5-9-23(18-22)29-17-15-27-14-16-28-21-12-10-20(11-13-21)24(25)19-6-3-2-4-7-19/h2-13,18H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSSPIUEARSEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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